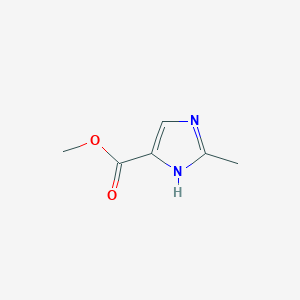
2,4-Dichloro-5-methylquinazoline
Vue d'ensemble
Description
2,4-Dichloro-5-methylquinazoline is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It is a potent inhibitor of various enzymes, including tyrosine kinases, and has been extensively studied for its anticancer and antitumor properties.
Applications De Recherche Scientifique
Anticancer Potential
2,4-Dichloro-5-methylquinazoline derivatives have shown promise in anticancer research. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and an efficacious anticancer agent, with notable blood-brain barrier penetration and efficacy in breast and other cancer models (Sirisoma et al., 2009).
Corrosion Inhibition
Quinazoline derivatives have been evaluated for their properties as corrosion inhibitors. 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one demonstrated effective corrosion inhibition on mild steel in acidic environments, with efficiency dependent on nitrogen content and molecular weight (Kadhim et al., 2017).
Role in Pheromones
4-Methylquinazoline, a minor component of the male sex pheromone in Nasonia vitripennis, has been identified as playing a synergistic role in attracting virgin females when combined with other pheromone components, although not attractive on its own (Ruther et al., 2007).
Synthesis and Chemical Properties
The synthesis of 2,4-Dichloroquinolines and 2,4-dichloroquinazolines from various precursors has been explored, highlighting the adaptability and utility of these compounds in chemical reactions (Lee et al., 2006).
Analgesic Activity
Research has also delved into the synthesis of new compounds bearing a 6,8-dibromo-2-methylquinazoline moiety, demonstrating their potential in analgesic activity (Saad et al., 2011).
Antimicrobial and Anti-inflammatory Properties
Novel 2-methylquinazolin-4(3H)-one derivatives have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities, including activity against pathogenic bacteria and fungi (Keche et al., 2014).
Antitubulin Activity
A series of novel isocombretaquinazolines, derivatives of 2-methylquinazoline, have displayed high cytotoxicity against various human cancer cell lines and effectively inhibited tubulin polymerization, suggesting potential as antitubulin agents (Soussi et al., 2015).
Propriétés
IUPAC Name |
2,4-dichloro-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACICBEYHVBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507713 | |
| Record name | 2,4-Dichloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylquinazoline | |
CAS RN |
78052-20-7 | |
| Record name | 2,4-Dichloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)




![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)

